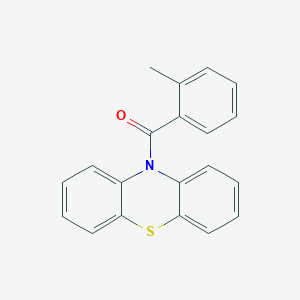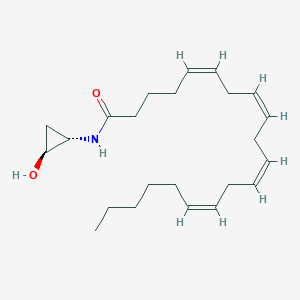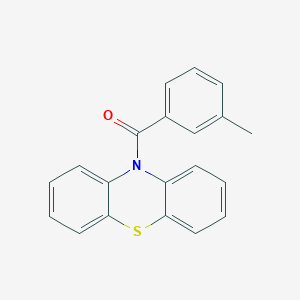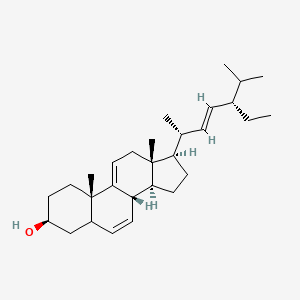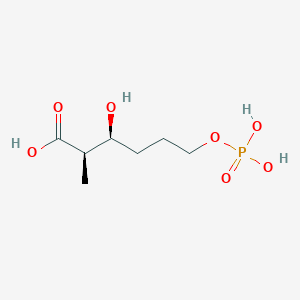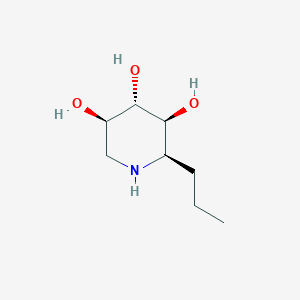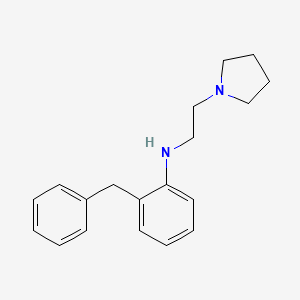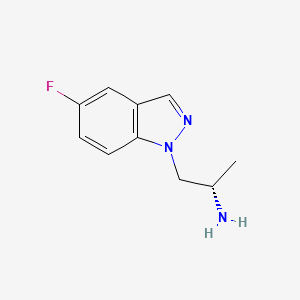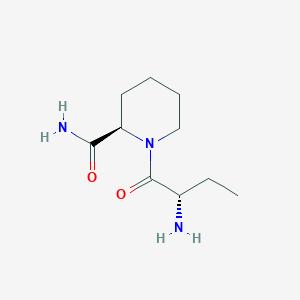
(2S)-aminobutyryl-(R)-pipecolinic acid amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-aminobutyryl-®-pipecolinic acid amide is a compound with a specific stereochemistry, characterized by the presence of an aminobutyryl group and a pipecolinic acid amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-aminobutyryl-®-pipecolinic acid amide typically involves the coupling of (2S)-aminobutyric acid with ®-pipecolinic acid. The reaction conditions often include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of (2S)-aminobutyryl-®-pipecolinic acid amide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-aminobutyryl-®-pipecolinic acid amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Applications De Recherche Scientifique
(2S)-aminobutyryl-®-pipecolinic acid amide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts
Mécanisme D'action
The mechanism of action of (2S)-aminobutyryl-®-pipecolinic acid amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways and physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-aminobutyric acid: A precursor in the synthesis of (2S)-aminobutyryl-®-pipecolinic acid amide.
®-pipecolinic acid: Another precursor used in the synthesis.
N-acetylpipecolinic acid: A structurally similar compound with different functional groups.
Uniqueness
(2S)-aminobutyryl-®-pipecolinic acid amide is unique due to its specific stereochemistry and the presence of both aminobutyryl and pipecolinic acid amide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H19N3O2 |
|---|---|
Poids moléculaire |
213.28 g/mol |
Nom IUPAC |
(2R)-1-[(2S)-2-aminobutanoyl]piperidine-2-carboxamide |
InChI |
InChI=1S/C10H19N3O2/c1-2-7(11)10(15)13-6-4-3-5-8(13)9(12)14/h7-8H,2-6,11H2,1H3,(H2,12,14)/t7-,8+/m0/s1 |
Clé InChI |
CRFULCBPWYMTAL-JGVFFNPUSA-N |
SMILES isomérique |
CC[C@@H](C(=O)N1CCCC[C@@H]1C(=O)N)N |
SMILES canonique |
CCC(C(=O)N1CCCCC1C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



